2,5-Dichloro-4-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H5Cl2NO3S and a molecular weight of 242.08 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2,5-dichloro-4-hydroxybenzenesulfonamide . The InChI code is 1S/C6H5Cl2NO3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H,(H2,9,11,12) .Physical And Chemical Properties Analysis
2,5-Dichloro-4-hydroxybenzenesulfonamide is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Kinetic and Decomposition Studies
Decomposition of N-hydroxybenzenesulfonamide in alkaline solutions has been studied for its potential to yield nitrous oxide and sulfinate, offering insights into its behavior under specific conditions and its possible use in generating reaction intermediates in synthetic chemistry. The decomposition is first order, with specific kinetic parameters detailed in the study, highlighting its potential utility in understanding reaction mechanisms and designing new synthetic pathways (Bonner & Ko, 1992).
Anticancer and Antimicrobial Potentials
The structure-activity relationship and anticancer effects of certain dibenzenesulfonamides have been explored, indicating that these compounds can induce apoptosis and autophagy pathways in cancer cells. This suggests a potential application of 2,5-Dichloro-4-hydroxybenzenesulfonamide derivatives in developing new anticancer drug candidates (Gul et al., 2018). Additionally, the synthesis of novel benzenesulfonamide derivatives has shown significant antimicrobial activity, pointing towards the potential use of these compounds in creating new antimicrobial agents (Vanparia et al., 2010).
Enzymatic and Biochemical Assays
The use of 2,5-Dichloro-4-hydroxybenzenesulfonamide derivatives in chromogenic systems for biochemical assays, such as the enzymatic uric acid assay, has been documented. This application demonstrates the compound's utility in enhancing the sensitivity and specificity of biochemical measurements, which is crucial for clinical diagnostics and research purposes (Fossati & Prencipe, 2010).
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-4-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZIGCFUKFQKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-hydroxybenzenesulfonamide | |
CAS RN |
71292-92-7 |
Source
|
Record name | 2,5-dichloro-4-hydroxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.